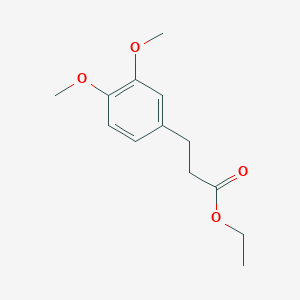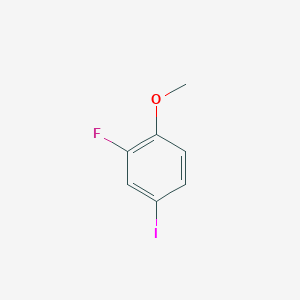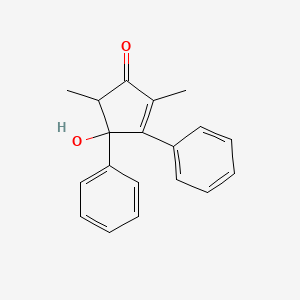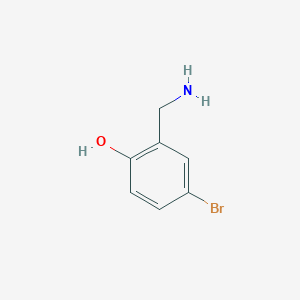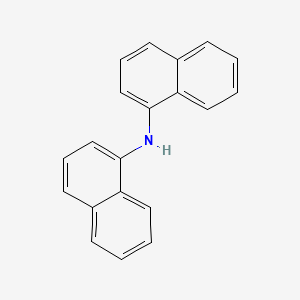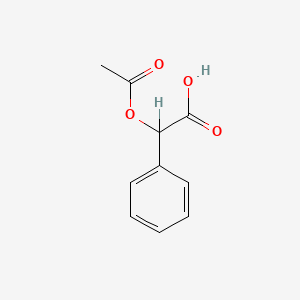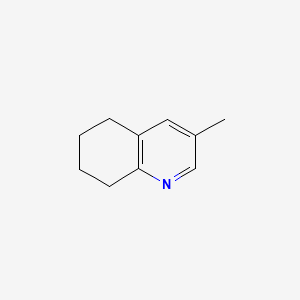
3-Méthyl-5,6,7,8-tétrahydroquinoléine
Vue d'ensemble
Description
3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.2169 It is a derivative of quinoline, featuring a tetrahydroquinoline core with a methyl group at the 3-position
Applications De Recherche Scientifique
3-Methyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that tetrahydroquinoline derivatives have a wide range of applications and are key structural motifs in pharmaceutical agents .
Mode of Action
It’s known that the stereochemistry of chiral compounds like this can significantly impact their biological effects .
Result of Action
The compound has been found to exert significant antiproliferative activity against various human tumor cell lines . For instance, the compound was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reaction of α,β-unsaturated aldehydes with substituted anilines in the presence of heteropolyacids like phosphotungstic acid .
Industrial Production Methods
Industrial production of 3-Methyl-5,6,7,8-tetrahydroquinoline typically involves large-scale synthesis using catalytic systems to optimize yield and efficiency. The use of α,β-unsaturated aldehydes as building blocks in organic synthesis is a common practice . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated quinoline derivatives.
Substitution: It can undergo substitution reactions with alkyl halides, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides are typical reagents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully saturated quinoline compounds, and substituted tetrahydroquinolines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-methoxybenzyl)-3-methyl-5,6,7,8-tetrahydroquinoline
- 3-Amino-4-(3H)imino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline
Uniqueness
3-Methyl-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of a tetrahydroquinoline core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKZUPOLVXWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182873 | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-62-1 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28712-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological activity of tiquinamide?
A1: Tiquinamide exhibits potent gastric antisecretory activity. [, ] It effectively inhibits both basal and chemically-stimulated gastric acid secretion in various animal models, including rats, guinea pigs, cats, dogs, and monkeys. [, ] This antisecretory effect has been observed across different experimental setups, including conscious and anesthetized animals, and in response to diverse stimuli like betazole and gastrin tetrapeptide. [, ]
Q2: What is known about the mechanism of action of tiquinamide?
A2: While the exact mechanism remains unclear, studies suggest that tiquinamide's antisecretory action is unlikely due to a direct effect on the peripheral autonomic nervous system. [] Although tiquinamide demonstrates weak histamine H2-receptor blocking activity and non-competitive inhibition of acetylcholine and histamine responses at high concentrations, these effects are not considered significant enough to explain its potent antisecretory properties. [] Further research is needed to fully elucidate its mechanism of action.
Q3: What are the potential therapeutic benefits of tiquinamide's antisecretory activity?
A3: The research suggests that tiquinamide's potent inhibition of gastric acid secretion could be beneficial in treating conditions associated with excessive acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD). [, ] Further research, particularly in human subjects, is necessary to confirm these potential therapeutic applications.
Q4: What are the next steps in tiquinamide research?
A4: Further research is needed to:* Elucidate the precise mechanism of action responsible for its potent antisecretory effects.* Investigate the long-term effects of tiquinamide administration in animal models.* Explore its efficacy and safety profile in human subjects to determine its potential as a therapeutic agent for gastric acid-related disorders.* Develop and validate analytical methods for accurate quantification of tiquinamide in biological samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
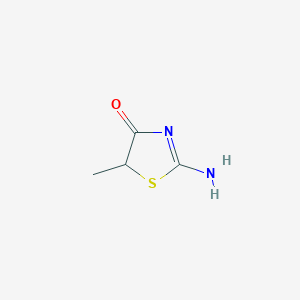
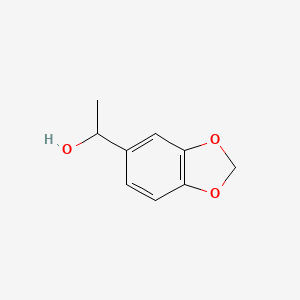


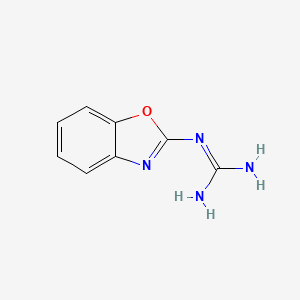
![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)
